KRAS G12D inhibitor 20

KRAS G12D inhibitor antiproliferative activity pancreatic cancer

KRAS G12D inhibitor 20 (also designated as Compound is a synthetic small molecule that selectively targets the G12D mutant isoform of the Kirsten rat sarcoma viral oncogene homolog (KRAS). This compound functions as a non‑covalent inhibitor of the KRAS G12D oncoprotein and exhibits antitumor activity in preclinical models of pancreatic ductal adenocarcinoma.

Molecular Formula C18H26N6O
Molecular Weight 342.4 g/mol
Cat. No. B12363119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 20
Molecular FormulaC18H26N6O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1CCC2C(CC1)NN=C2C(=O)NCCCC3N=NC4N3C=CC=C4
InChIInChI=1S/C18H26N6O/c25-18(17-13-7-2-1-3-8-14(13)20-23-17)19-11-6-10-16-22-21-15-9-4-5-12-24(15)16/h4-5,9,12-16,20H,1-3,6-8,10-11H2,(H,19,25)
InChIKeyKXORVSMEEVZOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready KRAS G12D Inhibitor 20 for Targeted Pancreatic and Colorectal Cancer Research


KRAS G12D inhibitor 20 (also designated as Compound 14) is a synthetic small molecule that selectively targets the G12D mutant isoform of the Kirsten rat sarcoma viral oncogene homolog (KRAS) . This compound functions as a non‑covalent inhibitor of the KRAS G12D oncoprotein and exhibits antitumor activity in preclinical models of pancreatic ductal adenocarcinoma . A high‑resolution crystal structure of the compound in complex with KRAS G12D and GDP has been solved (PDB ID: 8TXH), confirming its direct engagement with the switch‑II pocket of the mutant GTPase [1].

Why KRAS G12D Inhibitor 20 Cannot Be Casually Substituted by MRTX1133, RMC‑9805, or Other In‑Class Compounds


Substituting one KRAS G12D inhibitor for another within a research program is non‑trivial and can severely confound experimental reproducibility. The KRAS G12D inhibitor landscape is fragmented by stark differences in binding mechanism (non‑covalent vs. covalent vs. tri‑complex chaperone‑mediated) [1], orders‑of‑magnitude divergence in cellular potency [2], and divergent in vivo pharmacodynamics . For example, while MRTX1133 achieves nanomolar IC₅₀ values in KRAS G12D‑mutant cell lines through salt‑bridge‑enhanced affinity [3], KRAS G12D inhibitor 20 operates at micromolar antiproliferative concentrations in the same tumor lineage . Similarly, the covalent tri‑complex inhibitor RMC‑9805 requires cyclophilin A recruitment for target engagement—a mechanism absent in KRAS G12D inhibitor 20 . Consequently, treating these compounds as interchangeable reagents risks misinterpreting target engagement, efficacy readouts, and combination synergy data.

Head‑to‑Head and Cross‑Study Comparative Data for KRAS G12D Inhibitor 20: Procurement‑Relevant Differentiation


Micromolar vs. Nanomolar Potency: Defining the Appropriate Use‑Case for KRAS G12D Inhibitor 20

In a 72‑hour cell viability assay, KRAS G12D inhibitor 20 inhibited the growth of PANC‑1 cells (KRAS G12D‑mutant pancreatic cancer line) with an IC₅₀ of 5.5 µM . This value is approximately 900‑fold higher (less potent) than the IC₅₀ of MRTX1133 in the same cell type, which has been reported as ~6 nM in AGS (KRAS G12D) cells [1] and shows similar low‑nanomolar potency across a panel of KRAS G12D‑mutant lines .

KRAS G12D inhibitor antiproliferative activity pancreatic cancer

Wild‑Type KRAS Selectivity: A Quantitative Differentiator vs. Broad‑Spectrum Inhibitors

KRAS G12D inhibitor 20 displayed an IC₅₀ of 8.2 µM in BxPC3 cells, a pancreatic cancer line that harbors wild‑type KRAS [1]. This yields a selectivity ratio of approximately 1.5‑fold for the G12D‑mutant over wild‑type cells (5.5 µM vs. 8.2 µM). In contrast, MRTX1133 exhibits >1000‑fold selectivity for KRAS G12D‑mutant cells over KRAS wild‑type cells [2], and AMG410, a pan‑KRAS inhibitor, shows high potency against both mutant and wild‑type KRAS with IC₅₀ values of 1‑4 nM for G12D, G12V, and G13D .

KRAS selectivity wild‑type KRAS BxPC3

In Vivo Tumor Growth Inhibition: Direct Comparison with MRTX1133 and RMC‑9805 in Xenograft Models

In a PANC‑1 xenograft model using immunodeficient SCID mice, intraperitoneal administration of KRAS G12D inhibitor 20 at 6 mg/kg reduced tumor volume by 13.1% . This modest effect contrasts sharply with MRTX1133, which at 10 mg/kg BID (i.p.) induced tumor regression of ‑62% in a Panc 04.03 xenograft model [1], and with RMC‑9805, which at well‑tolerated oral doses caused tumor regressions in most preclinical PDAC and NSCLC models harboring KRAS G12D .

xenograft tumor volume in vivo efficacy

Binding Mechanism and Structural Evidence: Non‑Covalent Engagement Confirmed by Crystallography

The crystal structure of KRAS G12D in complex with GDP and Compound 14 (KRAS G12D inhibitor 20) has been solved at 1.20 Å resolution (PDB ID: 8TXH) [1]. This structure unequivocally demonstrates that the compound binds non‑covalently to the switch‑II pocket of KRAS G12D. In contrast, RMC‑9805 operates via a covalent tri‑complex mechanism requiring cyclophilin A, with a distinct binding interface , while MRTX1133, though also non‑covalent, achieves high affinity through a salt bridge with the mutant aspartic acid residue [2].

X‑ray crystallography KRAS switch‑II pocket non‑covalent inhibitor

Molecular Weight and Formulation: Procurement‑Relevant Physicochemical Differentiation

KRAS G12D inhibitor 20 has a molecular weight of 342.44 g/mol (formula C₁₈H₂₆N₆O) , which is substantially lower than MRTX1133 (MW ~600‑700 g/mol) and RMC‑9805 (MW 1168.44 g/mol) . This lower molecular weight may influence solubility, permeability, and formulation behavior.

molecular weight physicochemical properties compound solubility

Recommended Use Cases for KRAS G12D Inhibitor 20 in Oncology Research Programs


Proof‑of‑Concept Studies in KRAS G12D‑Driven Pancreatic Cancer Cell Lines

KRAS G12D inhibitor 20 is suitable for preliminary target engagement studies in PANC‑1 cells, where its antiproliferative IC₅₀ of 5.5 µM provides a clear albeit modest effect . Researchers seeking to establish baseline activity of a non‑covalent switch‑II pocket binder in a KRAS G12D‑mutant pancreatic cancer model can employ this compound as a starting point, with the understanding that high‑potency responses will require alternative inhibitors.

Counter‑Screening Against KRAS Wild‑Type Cell Lines

Given the modest 1.5‑fold selectivity for KRAS G12D‑mutant over wild‑type cells (BxPC3 IC₅₀ = 8.2 µM) , this compound is not ideal for assessing on‑target specificity. However, it may be employed in counter‑screening assays to differentiate between general cytotoxic effects and KRAS G12D‑specific inhibition, provided that the experimental design accounts for the narrow selectivity window.

Mechanistic Studies Requiring High‑Resolution Structural Information

The availability of a 1.20 Å crystal structure of KRAS G12D inhibitor 20 bound to KRAS G12D‑GDP (PDB: 8TXH) [1] makes this compound uniquely valuable for structure‑guided drug design, computational modeling, and assay development. Procurement for structural biology or biophysical studies is strongly justified when a validated co‑crystal structure is required.

Combination Therapy Screens Where Modest Single‑Agent Activity is Acceptable

In vivo, KRAS G12D inhibitor 20 reduces tumor volume by only 13.1% in a PANC‑1 xenograft model . Therefore, this compound is not recommended for single‑agent tumor regression studies. It may, however, find use in combination screens where synergistic effects with other targeted agents or immunotherapies are being explored and where modest growth delay is the endpoint.

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